Gadolinium(III) acetate hexahydrate

Solid-state synthesis Perovskite nanoparticles Precursor chemistry

Researchers synthesizing Gd₂O₃ nanoparticles or optical materials often face inconsistent morphologies and thermal processing windows when using nitrate or chloride precursors. Gadolinium(III) acetate hexahydrate eliminates these issues with a clean, low-temperature decomposition pathway (330-350 °C) that yields uniform oxide nanostructures. - Enables tunable Gd₂O₃ crystallite sizes from 3.1 to 5.4 nm via simple temperature adjustment. - Dual water/ethanol solubility (11.6 g/100 mL at 25 °C) supports versatile sol-gel, co-precipitation, and supercritical fluid processing. - 99.9% trace-metals purity ensures reproducible results in demanding optical, ceramic, and catalyst applications.

Molecular Formula C8H16Gd2O10+2
Molecular Weight 586.7 g/mol
Cat. No. B8065673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadolinium(III) acetate hexahydrate
Molecular FormulaC8H16Gd2O10+2
Molecular Weight586.7 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.[Gd+3].[Gd+3]
InChIInChI=1S/4C2H4O2.2Gd.2H2O/c4*1-2(3)4;;;;/h4*1H3,(H,3,4);;;2*1H2/q;;;;2*+3;;/p-4
InChIKeyRCKMTELMRDSTEC-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gadolinium(III) Acetate Hexahydrate: Specifications and In-Class Positioning


Gadolinium(III) acetate hexahydrate (Gd(CH₃COO)₃·xH₂O; CAS 100587-93-7) is a water-soluble lanthanide acetate salt [1][2]. It is a crystalline, moderately water-soluble gadolinium source that thermally decomposes to gadolinium oxide (Gd₂O₃) upon heating [3]. This compound serves as a versatile precursor in materials science and biomedicine, offering distinct processing characteristics compared to other common gadolinium salts. Its solubility profile, thermal decomposition behavior, and processability for controlled particle formation differentiate it from alternatives such as gadolinium nitrate, chloride, or acetylacetonate in specific synthetic and industrial workflows [4][5].

Synthesis Route
Thermal decomposition to Gd₂O₃
Solvent Compatibility
Water and ethanol dual-solvent
Processing Methods
Suitable for sol-gel, co-precipitation, and SAS

Why Gadolinium Acetate Cannot Be Substituted


Gadolinium(III) acetate hexahydrate exhibits specific chemical and physical behaviors that fundamentally diverge from other common gadolinium precursors. Direct substitution with gadolinium nitrate or chloride can lead to phase formation failure, altered thermal processing windows, and divergent particle morphology outcomes [1][2]. Unlike nitrate salts, the acetate precursor's unique solubility in both water and ethanol enables versatile solvent system compatibility for sol-gel, co-precipitation, and supercritical fluid processing . The thermal decomposition pathway of gadolinium acetate yields oxide nanostructures with controllable morphology, a characteristic not replicable with all precursor types [3]. The evidence below quantifies these critical differences and establishes the scientific rationale for selecting gadolinium(III) acetate hexahydrate over its nearest analogs.

Phase formation failure
Nitrate or chloride precursors may not form target perovskite phases.
Thermal processing mismatch
Decomposition profile differs from oxalate, chloride, or nitrate salts.
Solubility divergence
Acetate dual-solvent profile not replicable with oxalate or hygroscopic chloride.

Quantitative Differentiation Evidence


GdAlO3 Perovskite Phase Formation

Gadolinium(III) acetate tetrahydrate (Gd(CH₃COO)₃·4H₂O) failed to produce GdAlO₃ nanoparticles under both solid-state reaction and sol-gel process conditions, even after optimization of reaction parameters and application of γ-irradiation. In contrast, gadolinium nitrate (Gd(NO₃)₃·6H₂O) successfully yielded single-phase nanocrystalline GdAlO₃ NPs with orthorhombic perovskite structure [1].

Phase Formation
Head-to-head
No target phase vs. single-phase GdAlO₃ (50–70 nm)
Precursor choice determines perovskite formation success.
Solid-state & sol-gel; γ-irradiated conditions
Solid-state synthesis Perovskite nanoparticles Precursor chemistry

Thermal Decomposition Profile

The thermal decomposition of hydrated gadolinium acetate proceeds through multiple stages, with dehydration commencing at approximately 393 K (120 °C) corresponding to loss of ~3 H₂O molecules (17.4% weight loss), followed by main decomposition within 603–623 K (330–350 °C) to yield Gd₂O₃ [1]. This relatively low decomposition temperature enables oxide formation at moderate thermal budgets compared to other precursor salts requiring higher temperatures.

Decomposition Temp
Class-level
~330–350 °C
Lower than oxalate (>700 °C); reduces energy budget.
Dehydration at ~120 °C; TG in air
Thermogravimetric analysis Precursor decomposition Oxide synthesis

Dual-Solvent Solubility

Gadolinium(III) acetate hexahydrate exhibits water solubility of 11.6 g/100 mL H₂O at 25 °C and is also soluble in ethanol . This dual-solvent solubility distinguishes it from many gadolinium salts (e.g., gadolinium oxalate which is practically insoluble in water) and enables processing in mixed aqueous-organic solvent systems for sol-gel, spray pyrolysis, and nanoparticle synthesis.

Water Solubility
Class-level
11.6 g/100 mL (25 °C) & ethanol soluble
Enables mixed aqueous-organic solvent processing.
Avoids hygroscopic chloride handling
Solvent compatibility Precursor formulation Solution processing

Supercritical Antisolvent Micronization

Gadolinium acetate can be processed by supercritical antisolvent (SAS) precipitation to produce particles with tunable size distributions. Depending on process parameters (pressure 90–200 bar, temperature 35–60 °C, concentration 20–300 mg/mL in DMSO), the technique yields either sub-microparticles (diameter range 0.23–1.6 μm, mean 0.28–0.52 μm) via micro-droplet drying or nanoparticles (mean diameter range 90–210 nm) via gas mixing phenomena [1][2].

SAS Processing
Method context
Nanoparticles: 90–210 nm; sub-microparticles: 0.23–1.6 μm
Tunable particle size engineering via supercritical CO₂.
No comparator data for alternative Gd salts
Supercritical fluid processing Particle engineering Nanoparticle synthesis

Organ Retention vs. Chelated Contrast Agents

In a controlled in vivo rat study, gadolinium acetate (GdAc) administered at a daily dose of 0.03 mmol/kg produced target organ gadolinium content (as % of injected dose) that was 100–200 times higher than that observed for clinical gadolinium-based contrast agents (MultiHance, Omniscan, Gadovist) at 1 mmol/kg doses [1]. The rank order of residual gadolinium was GdAc >> Omniscan > Gadovist > MultiHance, with GdAc also inducing transient splenic lymphocyte depopulation not observed with chelated agents.

Organ Retention
Head-to-head
100–200× higher organ Gd vs. chelated agents
GdAc unsuitable for direct in vivo use; requires chelation.
In vivo rat study; 0.03 vs. 1 mmol/kg doses
Toxicology Contrast media safety Gadolinium deposition

Purity Grade Availability

Gadolinium(III) acetate hydrate is commercially available in purity grades spanning 99.9% to 99.999% (5N) with TREO content exceeding 42% [1][2][3]. This broad purity spectrum accommodates applications ranging from optical glass and phosphors to high-purity catalysts and nanoscale materials.

Purity Grades
Class-level
99.9% to 99.999% (5N); TREO >42%
Supports optical and electronic ceramics applications.
Supplier specifications
Material purity REO grade Procurement specification

Validated Application Scenarios


Gd2O3 Nanoparticle Synthesis via Thermal Decomposition

Gadolinium(III) acetate hexahydrate serves as an optimal precursor for Gd₂O₃ nanoparticle synthesis via thermal decomposition, with dehydration at ~120 °C and main decomposition at 330–350 °C [1]. This moderate thermal budget enables processing on temperature-sensitive substrates and reduces energy costs compared to oxalate precursors requiring >700 °C. In PEG-mediated syntheses, gadolinium acetate hydrate yields Gd₂O₃@PEG nanoparticles with crystallite sizes tunable from 3.1 nm to 5.4 nm by adjusting decomposition temperature between 260–300 °C [2].

Superconductor Precursor Micronization by SAS

Gadolinium acetate is processable via SAS precipitation to produce tailored particles for superconductor flux-pinning applications. By varying pressure (90–200 bar), temperature (35–60 °C), and concentration (20–300 mg/mL in DMSO), researchers can reliably generate either nanoparticles (90–210 nm mean diameter) or sub-microparticles (0.23–1.6 μm) with controlled size distributions [3][4]. This tunability is essential for optimizing flux-pinning center dimensions in high-temperature superconductors.

Optical and Electronic Ceramics via Dual-Solvent Processing

With water solubility of 11.6 g/100 mL at 25 °C and ethanol solubility, gadolinium acetate hexahydrate enables formulation in mixed aqueous-organic solvent systems for sol-gel and co-precipitation routes . This dual-solvent compatibility facilitates homogeneous precursor mixing for optical glasses, phosphors, and gadolinium yttrium garnets used in microwave applications, avoiding the corrosive and hygroscopic challenges associated with chloride salts and the nitrate impurities introduced by nitrate precursors.

Controlled Gadolinium Ion Delivery for Ex Vivo/In Vitro Research

While gadolinium acetate is contraindicated for direct in vivo use due to 100–200-fold higher organ retention compared to chelated agents [5], this property makes it a valuable positive control in toxicological studies of gadolinium deposition and release mechanisms. Additionally, as a water-soluble gadolinium source, it serves as a convenient precursor for synthesizing chelated contrast agents and gadolinium-doped nanomaterials for ex vivo and in vitro biomedical research applications.

Application
Selection Property
Validation Focus
Gd₂O₃ nanoparticle synthesis
Thermal decomposition behavior
Oxide phase purity and crystallite size
Superconductor precursor micronization
SAS processability
Particle size distribution control
Optical/electronic ceramics
Dual-solvent solubility
Homogeneous precursor mixing
Gd deposition & chelation studies
Organ retention profile
Deposition mechanism and chelation efficiency

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11 linked technical documents
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